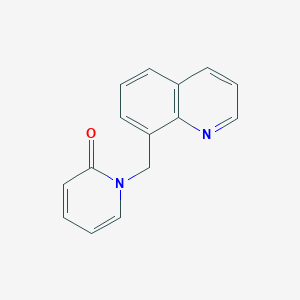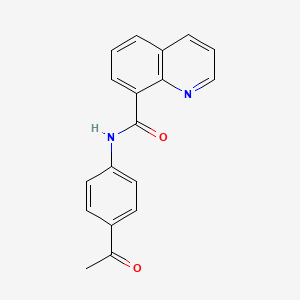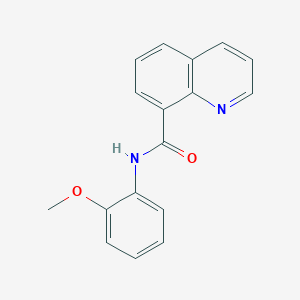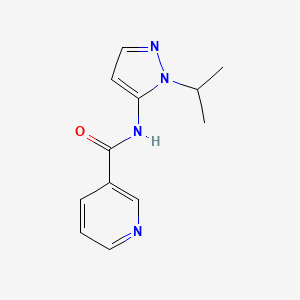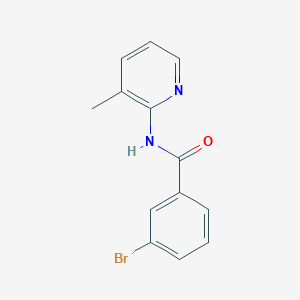
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ESOB or N-(4-ethylsulfonylphenyl)-4-oxobutanoic acid ethyl ester.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate involves the reaction of the compound with ROS, which results in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a highly selective probe for ROS detection.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate has been shown to have no significant biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell viability, making it an ideal probe for live-cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate in lab experiments include its high selectivity for ROS detection, its non-toxic nature, and its ability to be used in live-cell imaging studies. The limitations of using this compound include its relatively low fluorescence quantum yield, which can limit its sensitivity in detecting low levels of ROS.
Orientations Futures
The potential applications of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate in scientific research are vast. Some of the future directions for research include the development of more sensitive and selective ROS probes based on this compound, the exploration of its potential use in detecting ROS in disease models, and the development of new imaging techniques based on this compound. Further studies are also needed to investigate the potential use of this compound in other areas of research, such as materials science and environmental science.
In conclusion, Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate is a promising compound that has significant potential in various scientific research areas. Its unique properties make it an ideal probe for ROS detection and imaging, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate involves the reaction of 4-ethylsulfonylaniline with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via nucleophilic addition-elimination mechanism to form the desired product.
Applications De Recherche Scientifique
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate has found its application in various scientific research areas. It has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are known to play a significant role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes.
Propriétés
IUPAC Name |
ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-20-14(17)10-9-13(16)15-11-5-7-12(8-6-11)21(18,19)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULOZMWUWNLICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

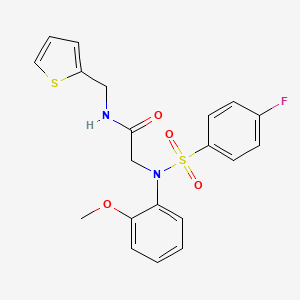
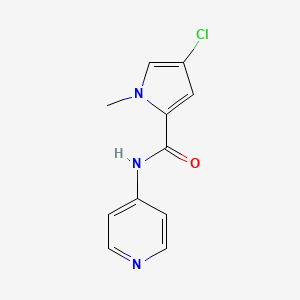
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
